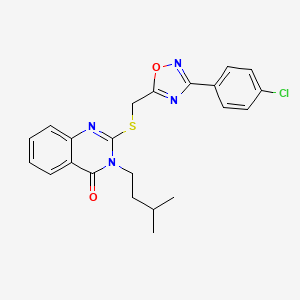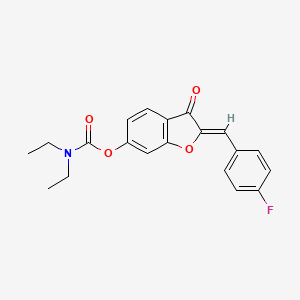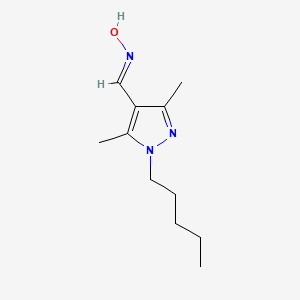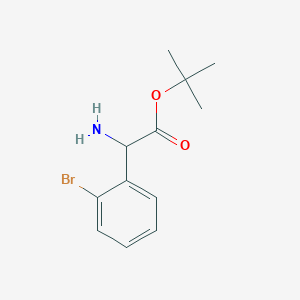
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one" is a derivative of quinazolinone and oxadiazole, which are both known for their extensive biological activities. Quinazolinones are a class of compounds that have been studied for their potential therapeutic applications, including anticancer properties. Similarly, oxadiazoles are recognized for their biological activities and have been incorporated into various pharmacologically relevant molecules .
Synthesis Analysis
The synthesis of quinazolinone-oxadiazole derivatives involves a multi-step reaction procedure. Initially, 3-amino-4(3H) quinazolinone derivatives are reacted with chloroacetyl chloride to yield intermediate compounds. These intermediates are then treated with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate to give the final coupled derivatives . This synthetic route highlights the importance of careful selection of reagents and conditions to achieve the desired conjugation between the quinazolinone and oxadiazole moieties.
Molecular Structure Analysis
The molecular structure of related chlorophenyl quinazolinone derivatives has been elucidated using single crystal X-ray diffraction (XRD). These compounds exhibit a variety of weak interactions, including halogen-mediated interactions and non-classical hydrogen bonds, which contribute to the stability of their crystal structures. The presence of chiral centers in these molecules leads to chiral self-discrimination or self-recognition in the crystal packing, which is an important consideration in the design of enantiomerically pure compounds .
Chemical Reactions Analysis
The chemical reactivity of quinazolinone and oxadiazole derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, the amine group in aminothiazolyl-quinoline derivatives can react with aromatic aldehydes to form Schiff bases, which can then undergo further transformations to yield a range of heterocyclic compounds with potential antimicrobial activities . These reactions underscore the versatility of quinazolinone and oxadiazole derivatives as building blocks for synthesizing diverse bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone-oxadiazole derivatives are characterized using various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular composition, functional groups, and structural features of the synthesized compounds. The antimicrobial and cytotoxic activities of these compounds are evaluated using assays such as the MTT assay, which measures cell viability and can indicate the potential therapeutic efficacy of the compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties
The compound of interest, as part of the quinazolinone family, has been explored for its potential in synthesizing new chemicals with significant biological activities. Specifically, quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The synthesis involves various chemical transformations, indicating the versatility of quinazolinone as a core structure for developing potential antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antitumor and Anti-inflammatory Activities
Another aspect of research focuses on the evaluation of quinazolinone derivatives for their antitumor and anti-inflammatory properties. Certain derivatives have been synthesized and assessed for their potential in inhibiting tumor growth and reducing inflammation. This highlights the therapeutic potential of quinazolinone derivatives beyond antimicrobial activity, suggesting a broader scope for pharmaceutical application (Farag et al., 2012).
Thermodynamic and Physicochemical Studies
The compound also finds application in the study of its physicochemical and thermodynamic properties. Research has been conducted to understand how quinazolinone derivatives interact with different solvents, impacting their density, viscosity, and ultrasonic velocity. These studies provide insights into the solute-solvent interactions and the molecular dynamics of these compounds, which are crucial for their application in various fields, including material science and drug formulation (Godhani, Dobariya, Sanghani, & Mehta, 2017).
Eigenschaften
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-14(2)11-12-27-21(28)17-5-3-4-6-18(17)24-22(27)30-13-19-25-20(26-29-19)15-7-9-16(23)10-8-15/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCZULLTMDBUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2529524.png)


![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)
![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)
amino}acetamide](/img/structure/B2529537.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)


![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)